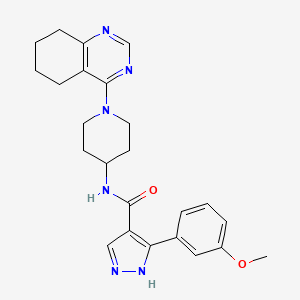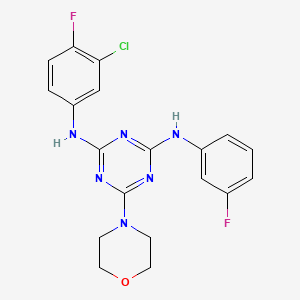![molecular formula C18H14F4N4S B2510488 7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 923688-96-4](/img/structure/B2510488.png)
7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethylphenyl group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Fluorophenyl Group: This step may involve a substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the Trifluoromethylphenyl Group: This step typically involves a coupling reaction, where the trifluoromethylphenyl group is attached to the core structure.
Addition of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study biological processes and interactions. Its fluorinated and trifluoromethylated groups can enhance its binding affinity and specificity for certain biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for developing new drugs with specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated and trifluoromethylated groups can enhance its binding affinity and specificity, leading to modulation of biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(4-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- 7-(4-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- 7-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole lies in its specific combination of functional groups. The presence of both fluorinated and trifluoromethylated groups, along with the sulfanyl group, imparts distinct chemical properties that can be leveraged for various applications in research and industry.
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N4S/c19-14-4-6-15(7-5-14)25-8-9-26-16(25)23-24-17(26)27-11-12-2-1-3-13(10-12)18(20,21)22/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHPULAYRBBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)
![N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2510407.png)
![3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2510408.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)
![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)


![ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2510419.png)
![2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2510422.png)


![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2510425.png)
![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2510428.png)
